4-(Diisopropylamino)benzonitrile

Übersicht

Beschreibung

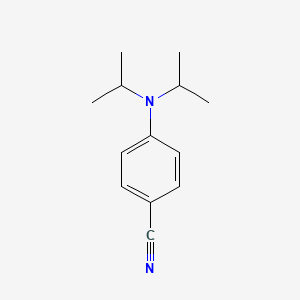

4-(Diisopropylamino)benzonitrile is an organic compound with the molecular formula C13H18N2. It is known for its unique structural properties and its ability to undergo intramolecular charge transfer upon photo-excitation. This compound is of particular interest in the field of photochemistry due to its dual fluorescence and fast intramolecular charge transfer characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Diisopropylamino)benzonitrile can be synthesized through a multi-step process involving the reaction of 4-chlorobenzonitrile with diisopropylamine. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diisopropylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of 4-(Diisopropylamino)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(Diisopropylamino)benzonitrile has the molecular formula C13H18N2. The compound features a diisopropylamino group attached to a benzonitrile moiety, which contributes to its distinctive photophysical properties. Its ability to undergo intramolecular charge transfer (ICT) upon photo-excitation is a key characteristic that influences its applications.

Photochemical Applications

Intramolecular Charge Transfer Studies

DIABN is extensively used in photochemical research to study ICT processes. Upon excitation, the compound transitions from a locally excited state to an ICT state, leading to dual fluorescence emissions. This dual emission is particularly pronounced in polar solvents, making DIABN a valuable model for understanding excited-state dynamics and charge transfer mechanisms .

Fluorescence Characteristics

The fluorescence properties of DIABN vary with temperature and solvent polarity. In crystalline form, the compound exhibits dual fluorescence, with distinct emissions corresponding to the locally excited state (LE) and the ICT state. Research indicates that the ICT fluorescence diminishes at lower temperatures, highlighting the energy barriers associated with the LE to ICT transition .

Material Science Applications

Organic Electronic Materials

DIABN is explored as a potential component in organic electronic devices due to its favorable photophysical properties. Its ability to facilitate charge transfer makes it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The structural characteristics of DIABN can be optimized for enhanced performance in these devices .

Development of Sensors

The dual fluorescence behavior of DIABN can be harnessed for sensor applications. By modifying its environment (e.g., changing solvent polarity), researchers can design sensors that respond to specific stimuli, making DIABN a candidate for developing sensitive detection systems .

Biological Studies

Interactions with Biological Molecules

Research has investigated the interactions between DIABN and various biological molecules. Its ability to undergo ICT may influence its behavior in biological systems, potentially affecting cellular processes. Studies have shown that DIABN can serve as a fluorescent probe for imaging and tracking biological events due to its unique emission characteristics .

Case Studies

- Thermal Vapor Studies : Research conducted on DIABN in thermal vapor environments demonstrated its dual fluorescence under varying conditions, providing insights into its photophysical behavior in non-polar environments .

- Crystalline State Investigations : Picosecond X-ray studies have been employed to elucidate the structure of the ICT state in crystalline DIABN, revealing critical information about its excited-state dynamics .

- Solvent Polarity Effects : Investigations into how different solvents affect the fluorescence emissions of DIABN have shown significant variations in intensity and wavelength shifts, emphasizing the role of solvent interactions on its photophysical properties .

Wirkmechanismus

The mechanism of action of 4-(Diisopropylamino)benzonitrile involves intramolecular charge transfer upon photo-excitation. When exposed to light, the compound undergoes a transition from a locally excited state to an intramolecular charge transfer state. This process is facilitated by the structural changes in the molecule, particularly the planarization of the amino group. The charge transfer leads to dual fluorescence, which is a key characteristic of this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Dimethylamino)benzonitrile: Similar in structure but has dimethyl groups instead of diisopropyl groups.

4-(Diethylamino)benzonitrile: Contains diethyl groups instead of diisopropyl groups.

4-(Dipropylamino)benzonitrile: Features dipropyl groups instead of diisopropyl groups.

Uniqueness

4-(Diisopropylamino)benzonitrile is unique due to its bulky diisopropyl groups, which influence its photophysical properties. The steric hindrance provided by the isopropyl groups affects the intramolecular charge transfer process, making it distinct from its analogs with smaller alkyl groups .

Biologische Aktivität

4-(Diisopropylamino)benzonitrile is an organic compound characterized by its unique chemical structure, which includes a benzonitrile group and a diisopropylamino substituent. Its molecular formula is C${15}$H${18}$N$_{2}$, and it exhibits notable photophysical properties, particularly dual fluorescence and intramolecular charge transfer (ICT) capabilities. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems, applications in research, and the implications of its unique properties.

Chemical Structure and Properties

The compound features a benzene ring with a nitrile group (–C≡N) and a diisopropylamino group (–N(CH${2}$)${2}$) at the para position. The dual fluorescence behavior is attributed to the ICT reaction that occurs upon excitation, where an electron is transferred from the diisopropylamino group to the nitrile group. This results in distinct emission spectra that vary with solvent polarity, making it valuable for applications in sensing and imaging technologies.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, several studies suggest that compounds with similar structures often exhibit interesting biological properties. The diisopropylamino moiety indicates potential interactions with biological targets, possibly influencing cellular signaling pathways or acting as fluorescent probes in biological imaging.

Potential Biological Interactions

- Cellular Signaling : The structure may allow for interactions with receptors or enzymes involved in signaling pathways.

- Fluorescent Probes : Its fluorescence properties can be harnessed for imaging techniques in biological systems.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Key Properties |

|---|---|---|

| 4-(Dimethylamino)benzonitrile | Contains dimethyl instead of diisopropyl | Exhibits similar ICT but different fluorescence intensity |

| 4-(Diethylamino)benzonitrile | Contains diethyl instead of diisopropyl | Shows variations in solubility and ICT behavior |

| 4-(Aminobenzonitrile) | Lacks bulky substituents | Generally less fluorescent compared to the target compound |

The uniqueness of this compound lies in its pronounced dual fluorescence and robust ICT capabilities, making it particularly valuable for photophysical studies and applications requiring sensitive fluorescence detection.

Case Studies and Research Findings

Research has indicated that solvent polarity significantly affects the fluorescence characteristics of this compound. For instance, studies demonstrate that in non-polar solvents, the ICT process is more pronounced, leading to enhanced fluorescence intensity. This property has been explored for developing sensitive detection methods in biochemical assays.

Example Study

In a study conducted by Demeter et al., titled "Dual fluorescence and fast intramolecular charge transfer with 4-(diisopropylamino) benzonitrile in alkane solvents," researchers investigated how varying solvent environments impacted the compound's photophysical behavior. The findings suggested that:

Eigenschaften

IUPAC Name |

4-[di(propan-2-yl)amino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFWUDXARNEXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)C#N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376721 | |

| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282118-97-2 | |

| Record name | 4-(DIISOPROPYLAMINO)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes DIABN's fluorescence unique compared to similar molecules?

A1: Unlike its close relative 4-(dimethylamino)benzonitrile (DMABN), which only exhibits locally excited (LE) state emission, DIABN displays dual fluorescence. At room temperature, both LE and intramolecular charge transfer (ICT) state emissions are observed. [, ] This dual fluorescence makes DIABN a fascinating subject for studying the dynamics of excited states and intramolecular charge transfer processes.

Q2: How does temperature affect DIABN's fluorescence?

A2: Interestingly, the ICT fluorescence of DIABN crystals diminishes with decreasing temperature and disappears entirely below 60 K, leaving only LE emission. [] This suggests an energy barrier associated with the LE to ICT transition. Researchers have determined an activation energy (Ea) of ~4 kJ/mol for this transition. []

Q3: What is the structural basis for this temperature-dependent fluorescence behavior?

A3: The diisopropylamino group in DIABN plays a crucial role. While not undergoing full rotation, changes in its conformation relative to the benzonitrile moiety are believed to contribute to the LE to ICT transition and the observed activation energy. [] Time-resolved X-ray diffraction studies revealed a decrease in the torsional angle between the diisopropylamino group and the phenyl ring from 14 degrees in the ground state to 10 degrees in the ICT state. [] This suggests that subtle conformational changes, rather than a complete twist, influence the ICT process in DIABN.

Q4: Does the surrounding environment affect DIABN's fluorescence?

A4: Yes, while DIABN exhibits dual fluorescence in both crystalline form and alkane solvents, the specific emission characteristics can differ depending on the environment. [, ] This highlights the importance of considering environmental factors when studying the photophysical properties of DIABN.

Q5: How does the molecular structure of DIABN compare to similar compounds, and how does this relate to their fluorescence?

A5: Comparing the crystal structures of DIABN, DMABN, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), and 1-methyl-6-cyano-1,2,3,4-tetrahydroquinoline (NMC6) reveals key differences. [] While DIABN and NTC6 exhibit dual fluorescence in the gas phase, DMABN and NMC6 only show LE emission. [] This suggests that specific structural features, such as the bulky diisopropylamino group in DIABN, are crucial for promoting the formation of the ICT state.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.